Molybdenum trisulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

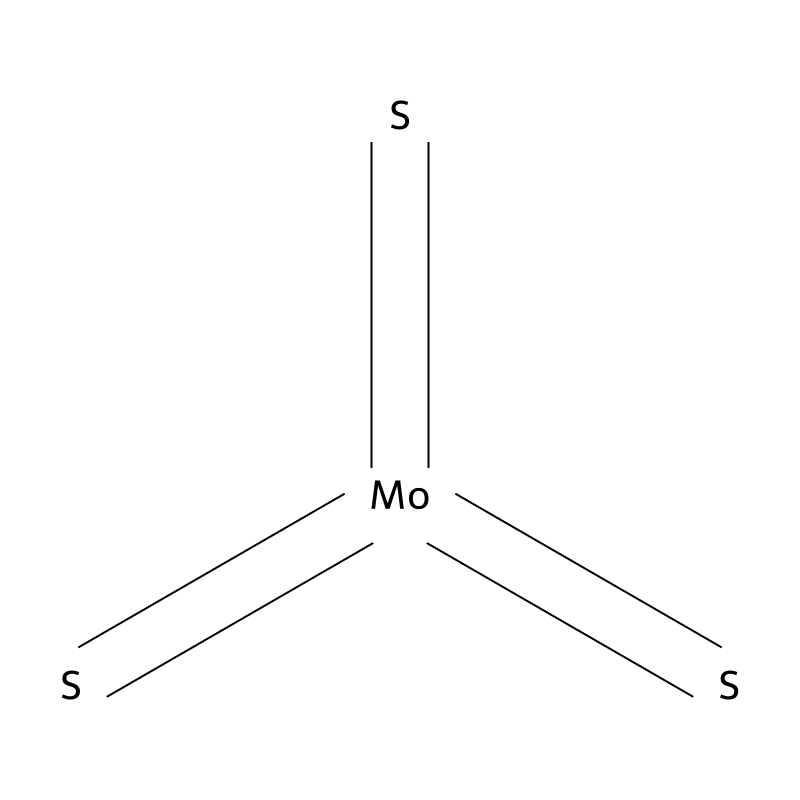

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Energy Storage

- Supercapacitors: MoS₂'s high surface area, excellent electrical conductivity, and good stability make it a promising candidate for supercapacitor electrodes . Research focuses on improving synthesis methods and device architectures to enhance performance .

Electronics

- Field-Effect Transistors (FETs): MoS₂ exhibits semiconducting properties that can be tuned depending on the number of layers. Single-layer MoS₂ possesses a direct bandgap, making it suitable for FET applications . This research is crucial for developing next-generation, low-power electronic devices.

Catalysis

- Hydrogen Evolution Reaction (HER): MoS₂ shows potential as a catalyst for the HER, a key reaction in hydrogen production from water splitting. Research is ongoing to improve its catalytic activity and stability .

Sensors

Molybdenum trisulfide is an inorganic compound with the chemical formula . It is a member of the molybdenum sulfide family, characterized by its unique structure and properties. Molybdenum trisulfide typically appears as a dark solid and is notable for its layered structure, similar to that of molybdenum disulfide, but with different stoichiometry and electronic properties. This compound has garnered attention due to its potential applications in energy storage and catalysis.

The thermal decomposition of molybdenum trisulfide can lead to the formation of molybdenum trioxide when heated in air:

This reaction highlights the compound's reactivity under oxidative conditions .

Additionally, molybdenum trisulfide can react with halogens, leading to the formation of various molybdenum halides. For instance, when treated with chlorine, it can produce molybdenum pentachloride:

These reactions demonstrate the compound's versatility in forming new materials .

Molybdenum trisulfide can be synthesized through several methods:

- Solid-State Reactions: This method involves heating mixtures of molybdenum and sulfur at high temperatures to form molybdenum trisulfide directly .

- Chemical Vapor Deposition: A technique where gaseous precursors are used to deposit thin films of molybdenum trisulfide onto substrates.

- Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature water solutions to facilitate the growth of crystalline structures of molybdenum trisulfide.

These synthesis methods allow for control over the material's morphology and phase, which can influence its properties and applications.

Molybdenum trisulfide's distinct stoichiometry allows it to participate in unique redox chemistry that enhances its utility in energy storage compared to similar compounds like molybdenum disulfide. Its layered structure also contributes to its effectiveness as a lubricant and catalyst.

Interaction studies involving molybdenum trisulfide primarily focus on its electrochemical behavior in battery applications. Research indicates that it can accommodate significant amounts of lithium ions during charging cycles without substantial structural degradation, making it a candidate for high-performance energy storage systems .

Furthermore, studies on its interactions with various solvents and electrolytes are ongoing to optimize its performance in practical applications.

Neutron Diffraction Studies

Neutron diffraction has emerged as a powerful technique for elucidating the structural characteristics of molybdenum trisulfide, particularly for distinguishing between amorphous and crystalline phases. The application of neutron diffraction to molybdenum trisulfide systems has revealed fundamental insights into the atomic-scale organization of this complex material [1] [2].

The neutron diffraction patterns of amorphous molybdenum trisulfide exhibit distinctive features that differentiate them from crystalline phases. Amorphous molybdenum trisulfide displays characteristic broad scattering features rather than sharp Bragg reflections, indicating the absence of long-range crystalline order [1]. The neutron scattering data reveals radial distribution functions that provide detailed information about interatomic distances and coordination environments within the amorphous structure [2].

Experimental neutron diffraction studies have demonstrated that molybdenum trisulfide prepared by chemical or thermal decomposition of ammonium thiomolybdate exhibits amorphous characteristics with distinct structural signatures [3]. The neutron diffraction data shows that the material lacks the characteristic layered structure found in crystalline molybdenum disulfide, instead exhibiting a more complex three-dimensional arrangement of molybdenum and sulfur atoms [1].

The neutron scattering length contrast between molybdenum and sulfur atoms provides excellent sensitivity for structural determination, making neutron diffraction particularly valuable for studying molybdenum sulfide systems [2]. This technique has revealed that amorphous molybdenum trisulfide contains molybdenum atoms in octahedral coordination environments, surrounded by six sulfur atoms, which differs significantly from the trigonal prismatic coordination found in crystalline molybdenum disulfide [1].

The temperature dependence of neutron diffraction patterns has provided insights into the structural evolution of molybdenum trisulfide under various conditions. Studies have shown that amorphous molybdenum trisulfide undergoes gradual structural reorganization when subjected to elevated temperatures, with the neutron diffraction data revealing changes in the local coordination environments and interatomic distances [4] [5].

Reverse Monte Carlo Simulation Approaches

Reverse Monte Carlo simulation has proven to be an invaluable computational approach for modeling the structure of amorphous molybdenum trisulfide, providing detailed atomic-scale structural models that are consistent with experimental neutron diffraction data [2] [6].

The reverse Monte Carlo method involves iteratively adjusting atomic positions in a simulated structure to achieve optimal agreement with experimental diffraction data [2]. This approach has been particularly successful in developing structural models for amorphous molybdenum trisulfide that reproduce the observed neutron scattering patterns with remarkable accuracy [1] [2].

The reverse Monte Carlo simulations have revealed that amorphous molybdenum trisulfide adopts a chain-like structure consisting of molybdenum sulfur hexagon units (MoS₆) that share three sulfur atoms with each neighboring unit [2]. This structural arrangement results in alternating long, non-bonded, and short, bonded molybdenum-molybdenum separations along the chain direction [2].

The chain model derived from reverse Monte Carlo simulations provides a chemically and physically realistic representation of amorphous molybdenum trisulfide structure [2]. This model successfully accounts for the experimental neutron diffraction data while maintaining reasonable bond lengths and coordination geometries consistent with known molybdenum-sulfur chemistry [1] [2].

The reverse Monte Carlo approach has also been used to evaluate the limitations of alternative structural models. Previous models based on triangular molybdenum three clusters (Mo₃) have been shown to be inadequate for explaining the available experimental neutron diffraction data [2]. The chain-based model provides superior agreement with experimental observations and offers a more realistic description of the atomic-scale structure [1].

Computational constraints used in reverse Monte Carlo simulations ensure that the resulting structural models maintain chemical connectivity and realistic bonding patterns [2]. These constraints prevent the formation of unrealistic atomic arrangements while allowing for the structural flexibility necessary to model the amorphous phase [6].

Cluster-Based Structural Models

Molybdenum Three Sulfur Nine Cluster Configurations

The molybdenum three sulfur nine (Mo₃S₉) cluster represents a fundamental structural unit that has been extensively studied as a model for understanding the local coordination environments in amorphous molybdenum trisulfide [7] [8]. Density functional theory calculations at the B3LYP level have revealed that Mo₃S₉ clusters adopt two distinct ground-state configurations that are close in energy and exhibit similar structural parameters and vibrational characteristics [7] [8].

The computational investigation of Mo₃S₉ clusters has identified two primary structural conformations that are energetically competitive [7]. These structures differ in their detailed atomic arrangements while maintaining similar overall connectivity patterns and molybdenum-sulfur coordination environments. Both configurations exhibit structural parameters and vibrational modes that show excellent agreement with available experimental data [7] [8].

The Mo₃S₉ cluster configurations are characterized by molybdenum atoms arranged in triangular geometries with sulfur atoms occupying bridging and terminal positions [7]. The bridging sulfur atoms connect adjacent molybdenum centers, while terminal sulfur atoms may exist as isolated sulfur atoms or as disulfide pairs (S₂²⁻ ligands) [8]. This structural arrangement creates unsaturated molybdenum centers that are responsible for the catalytic activity of these clusters [7].

Density functional theory analysis of frontier molecular orbitals reveals that the catalytic activity of Mo₃S₉ clusters originates primarily from 4d-type orbitals of unsaturated molybdenum centers that lack terminal sulfur coordination [7]. The small highest occupied molecular orbital-lowest unoccupied molecular orbital gaps observed in these clusters suggest that Mo₃S₉ species can function as both Lewis acids and Lewis bases [7] [8].

The vibrational characteristics of Mo₃S₉ clusters calculated through density functional theory show good correspondence with experimental infrared and Raman spectroscopic data [7]. The calculated vibrational frequencies provide insights into the dynamic behavior of these clusters and support their relevance as structural models for amorphous molybdenum trisulfide [8].

Extended molecular dynamics simulations have shown that Mo₃S₉ clusters can undergo structural rearrangements while maintaining their basic triangular molybdenum core [9]. These studies reveal that the clusters exhibit significant structural flexibility, with the ability to accommodate various sulfur coordination environments depending on the local chemical environment [9].

Hydration Effects on Local Coordination

The interaction of molybdenum trisulfide structures with water molecules profoundly affects the local coordination environments and overall structural stability [10] [11]. Computational studies using density functional theory have revealed that water molecules preferentially adsorb at specific sites within molybdenum sulfide clusters, leading to significant modifications in the electronic and structural properties [10] [12].

The hydration of molybdenum trisulfide involves the formation of hydrogen bonds between water molecules and bridging disulfide ligands [11]. Sulfur-rich molybdenum sulfides (MoS₃²/³) demonstrate highly hygroscopic behavior, capable of reversibly binding up to 0.9 water molecules per molybdenum atom [11]. This strong water affinity fundamentally alters the material properties and coordination environments [10].

Raman spectroscopy studies have shown that hydration significantly enhances the vibrational modes associated with bridging and shared disulfide ligands [11]. The presence of surface water induces slight deformations in the MoS₃²/³ polymer chains, consistent with the formation of van der Waals and hydrogen bond interactions [11]. These structural modifications are reversible, allowing for cyclic hydration and dehydration processes [10].

X-ray diffraction data reveals minor shifts in amorphous structural features upon hydration and dehydration, indicating that water molecules induce measurable changes in the local atomic arrangements [11]. The binding of water molecules occurs preferentially at bridging disulfide sites, where the formation of hydrogen bonds provides thermodynamically favorable interactions [10] [11].

Computational investigations have determined that water adsorption energies are significantly different between molybdenum oxide and molybdenum sulfide clusters [12]. While molybdenum oxide clusters (Mo₃O₆⁻) show stronger water adsorption due to enhanced oxide-water hydrogen bonding, molybdenum sulfide clusters (Mo₃S₆⁻) exhibit different adsorption characteristics influenced by the more rigid molybdenum-sulfur-molybdenum bond angles [12].

The hydration process affects the electronic properties of molybdenum trisulfide, with photoluminescence measurements showing significant intensity modulation upon water exposure [11]. Hydrated samples exhibit photoluminescence quenching and spectral shifts, indicating charge transfer interactions between water molecules and the molybdenum sulfide framework [11]. The calculated binding energies for hydrogen atoms at terminal and bridging disulfide sites reveal that terminal sites form stronger, potentially irreversible bonds, while bridging sites allow for reversible hydrogen bonding interactions [10] [11].

Defect Engineering and Sulfur Vacancy Dynamics

Defect engineering represents a critical approach for tailoring the properties of molybdenum trisulfide, with sulfur vacancies serving as the most prevalent and impactful type of point defects [13] [14]. The controlled introduction and manipulation of sulfur vacancies enables significant modifications to the electronic, optical, and catalytic properties of molybdenum sulfide materials [15] [16].

Sulfur vacancy formation in molybdenum trisulfide occurs through various mechanisms, including electron beam irradiation, thermal treatment, and chemical processes [16] [17]. Real-time X-ray photoelectron spectroscopy studies have revealed that sulfur vacancy generation follows a dose-dependent progression, with monosulfur vacancies predominating at low irradiation doses and disulfur vacancies becoming prevalent at higher doses [16].

The dynamics of sulfur vacancy formation involve complex non-adiabatic processes that have been elucidated through time-dependent density functional theory calculations [14]. These studies reveal that sulfur atom sputtering from the molybdenum trisulfide lattice involves electron transitions that can be described by the Landau-Zener model [14]. As sulfur atoms are removed from the lattice, energy levels from the valence bands rise while conduction band levels fall, creating opportunities for electronic transitions when spin-orbit coupling effects are considered [14].

The formation energies of sulfur vacancies are strongly dependent on their charge state and the local structural environment [18] [19]. Density functional theory calculations with appropriate electrostatic corrections have shown that both monosulfur and disulfur vacancy structures undergo Jahn-Teller distortions, which help stabilize the vacancies in specific charge states [18]. The calculated formation energies indicate that sulfur vacancies serve as deep acceptor states rather than contributing to the commonly observed n-type conductivity in molybdenum sulfides [20] [16].

Experimental characterization of sulfur vacancies employs multiple complementary techniques to identify and quantify defect concentrations [15] [17]. Raman spectroscopy provides a sensitive probe for sulfur vacancy detection, with the enhancement of peaks around 380 cm⁻¹ serving as a characteristic signature [21]. X-ray photoelectron spectroscopy reveals the emergence of molybdenum 3d₅/₂ core peaks at approximately 230.1 eV, associated with nonstoichiometric MoSₓ compositions where x is less than 2 [16] [21].

The electronic effects of sulfur vacancies include the introduction of occupied defect states near the valence band edge and unoccupied states deep within the band gap [20] [22]. These defect-induced states significantly affect the optical properties, with photoluminescence studies revealing defect-related emission peaks around 1.72 eV that are typically observable only at low temperatures but can appear at room temperature in highly defective samples [21].

Strategies for controlling sulfur vacancy concentrations and distributions have been developed to optimize material properties for specific applications [15] [23]. Functionalization approaches using substituted thiophenols enable controllable passivation of sulfur vacancies, with the degree of functionalization tunable through variations in the electron-withdrawing strength of chemical substituents [15]. These defect engineering approaches provide pathways for systematic property optimization while maintaining desired structural characteristics [13] [24].

| Characterization Method | Information Obtained | Key Findings for MoS₃ |

|---|---|---|

| X-ray Diffraction (XRD) | Broad peak at ~15° for amorphous structure, crystalline phase identification | Amorphous halo pattern, absence of crystalline MoS₃ reflections |

| Neutron Diffraction | Radial distribution functions, structural modeling via reverse Monte Carlo | Chain-like MoS₆ units sharing three sulfurs, Mo-Mo separations alternating |

| Transmission Electron Microscopy (TEM) | Morphology, particle size (1-3 μm typical), crystal domain formation | Random distribution of nano-domains, particle sizes 100-400 nm typical |

| High-Resolution TEM (HR-TEM) | Nano-sized domains (2-3 nm), layered MoS₂ microstructure within amorphous matrix | Crystalline MoS₂ domains embedded in amorphous MoS₃ matrix |

| Raman Spectroscopy | Mo-S vibrational modes (250-400 cm⁻¹), S-S modes (515-550 cm⁻¹), defect identification | S-S bridge modes at 560 cm⁻¹, bridging disulfide vibrations enhanced |

| X-ray Photoelectron Spectroscopy (XPS) | Oxidation states, Mo 3d core peaks, surface composition analysis | Mo 3d₅/₂ peak at 230.1 eV for nonstoichiometric MoSₓ (0 |

| Study Type | System Studied | Key Results | Validation |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | Mo₃S₉ clusters | Two ground-state structures, similar energies, small HOMO-LUMO gaps | Agreement with experimental vibrational modes and structural parameters |

| Reverse Monte Carlo Simulation | Amorphous MoS₃ chains | Chains of MoS₆ units, alternating Mo-Mo separations, good fit to neutron data | Excellent fit to experimental neutron diffraction data |

| DFT - HSE06 Functional | Bulk MoS₃ systems | Electronic band gap modulation, improved transport properties | Consistent with XPS and optical measurements |

| Time-Dependent DFT | Sulfur vacancy dynamics | Non-adiabatic effects in vacancy formation, electron transitions | Explains experimental sulfur sputtering dynamics |

| Molecular Dynamics (MD) | MoSₓ structural evolution | Temperature-dependent structural stability, defect migration | Reproduces experimental phase evolution behavior |

| Ab Initio MD (AIMD) | Phase transformations | Hydrogen-enabled restructuring, crystalline domain formation | Matches TEM observations of crystallization |

| Defect Type | Formation Method | Characterization | Effects on Properties |

|---|---|---|---|

| Monosulfur Vacancies | Electron beam irradiation | STM, XPS Mo 3d peak at 230.1 eV | Deep acceptor states, n-type conductivity reduction |

| Disulfur Vacancies | High-dose X-ray exposure | Real-time XPS monitoring | Enhanced electrocatalytic activity |

| Sulfur Vacancy Lines | Thermal annealing (600°C) | Raman ~380 cm⁻¹ enhancement | Reduced mechanical properties, smaller band gaps |

| Point Vacancy Clusters | Mechanical milling | TEM direct imaging | Improved hydrogen evolution activity |

| Edge Defects | Chemical etching | Photoluminescence at ~1.72 eV | Increased active site density |

| Basal Plane Defects | Ion beam bombardment | Conductivity measurements | Modified electronic band structure |

Purity

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

General Manufacturing Information

Petroleum refineries

Molybdenum sulfide (MoS3): ACTIVE